tert-Butyl 3-bromo-5-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-bromo-5-methoxybenzoate: is an organic compound with the molecular formula C12H15BrO3 . It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted with a bromine atom and a methoxy group, and the carboxyl group is esterified with a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 3-bromo-5-methoxybenzoate can be synthesized through the esterification of 3-bromo-5-methoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 3-bromo-5-methoxybenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
- Substitution reactions yield various substituted benzoates.
- Oxidation reactions produce aldehydes or ketones.
- Reduction reactions result in alcohols.
Scientific Research Applications
Chemistry: tert-Butyl 3-bromo-5-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It may also be employed in the development of enzyme inhibitors.
Medicine: this compound is investigated for its potential therapeutic applications. It can be used in the synthesis of drug candidates targeting specific biological pathways.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-5-methoxybenzoate involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the compound. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
tert-Butyl 2-bromo-5-methoxybenzoate: Similar structure but with the bromine atom at the 2-position.
tert-Butyl 3-bromo-4-methoxybenzoate: Similar structure but with the methoxy group at the 4-position.
tert-Butyl 3-bromo-5-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: tert-Butyl 3-bromo-5-methoxybenzoate is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring. This arrangement can influence its reactivity and interactions in chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-bromo-5-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)8-5-9(13)7-10(6-8)15-4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URXBPIMYIDGQSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.